molecular formula C11H16N2O5S2 B3908532 N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide

N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide

Cat. No. B3908532
M. Wt: 320.4 g/mol
InChI Key: XFNBOTNAZFPHDU-UHFFFAOYSA-N
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Description

“N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide” is a chemical compound. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

Most amides, including sulfonamides, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

Scientific Research Applications

Membrane Technology

One significant application of derivatives of N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide is in the development of composite nanofiltration (NF) membranes. Research by Padaki et al. (2013) focused on synthesizing novel polymers using a derivative, which were then blended with polysulfone to create membranes. These membranes demonstrated desirable properties such as hydrophilicity, salt rejection, and antifouling capabilities, making them useful for desalination processes (Padaki et al., 2013).

Medical Imaging

In medical imaging, specifically in positron emission tomography (PET), derivatives of this compound have been utilized. Wagner et al. (2007) synthesized novel fluorinated MMP inhibitors (MMPIs) based on structures like N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide. These compounds, particularly the fluorinated hydroxamic acid derivative, were explored for imaging of matrix metalloproteinases (MMPs), which are upregulated in various pathological processes (Wagner et al., 2007).

Heterocyclic Synthesis

The compound and its derivatives are also significant in heterocyclic synthesis. Harb et al. (2006) described the synthesis of thienopyridines and other fused derivatives using 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide. Their research demonstrated the compound's versatility in forming various structures, which could have implications in the development of new pharmaceuticals (Harb et al., 2006).

Enzyme Inhibition

This chemical class has been explored for its potential as enzyme inhibitors. Oinuma et al. (1991) synthesized a series of derivatives that showed potent inhibition of membrane-bound phospholipase A2. These compounds were also shown to reduce the size of myocardial infarction in rats, suggesting therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).

Peptidomimetics Synthesis

In the field of peptidomimetics, derivatives of this compound have been utilized to create N-aminosulfamide peptide mimics. Turcotte et al. (2012) developed a method for synthesizing aza-sulfurylglycinyl tripeptide analogs, demonstrating the utility of these compounds in mimicking peptide structures, which could have applications in drug design (Turcotte et al., 2012).

properties

IUPAC Name

N-[4-(methanesulfonamido)phenyl]sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S2/c1-3-4-11(14)13-20(17,18)10-7-5-9(6-8-10)12-19(2,15)16/h5-8,12H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNBOTNAZFPHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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